molecular formula C8H9NO3 B1200275 Methyl 4-Amino-2-hydroxybenzoate CAS No. 4136-97-4

Methyl 4-Amino-2-hydroxybenzoate

Cat. No. B1200275
CAS RN: 4136-97-4
M. Wt: 167.16 g/mol
InChI Key: QQOXBFUTRLDXDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 4-Amino-2-hydroxybenzoate involves complex chemical reactions. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation steps, showcasing the compound's synthetic versatility (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of Methyl 4-hydroxybenzoate was detailed through single crystal X-ray structure determination, revealing three molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations provide insights into the intermolecular interactions and crystal packing of this compound (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Iron sulfide-catalyzed redox/condensation reactions exemplify the chemical reactivity of derivatives of Methyl 4-Amino-2-hydroxybenzoate. Such reactions highlight a method to synthesize heteroaryl-benzimidazoles and -benzoxazoles, demonstrating the compound's role in facilitating complex chemical transformations (T. Nguyen et al., 2013).

Physical Properties Analysis

Polymorphism studies of Methyl paraben (Methyl 4-hydroxybenzoate) reveal the existence of four polymorphic forms, showing variations in melting points and crystal structures. Such studies are crucial for understanding the compound's stability, solubility, and pharmaceutical formulation performance (T. Gelbrich et al., 2013).

Scientific Research Applications

  • Cosmetic, Drug, and Food Preservative : Methyl 4-hydroxybenzoate, also known as methyl paraben, is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. A study explored its crystal structure and intermolecular interactions, providing insights into its pharmaceutical activity (Sharfalddin et al., 2020).

  • Modeling Enzymatic Reactions : It was used to mimic the activity of the copper enzyme tyrosinase in a study investigating copper-mediated oxygenation of methyl 4-hydroxybenzoate (Casella et al., 1996).

  • Synthesis of Benzoxazolecarboxylates : Methyl 4-Amino-2-hydroxybenzoate was used in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, highlighting its role in chemical synthesis (Goldstein & Dambek, 1990).

  • Antibiotic Biosynthesis : This compound was used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, significant for the biosynthesis and synthesis of certain antibiotics (Becker, 1984).

  • Pharmaceutical Stability Research : It was studied for its reaction rates in alkaline hydrolysis, contributing to understanding drug stability (Shija, Sunderland, & Mcdonald, 1992).

  • Ubiquinone Biosynthesis in Microorganisms : The compound is linked to the biosynthesis of ubiquinone (coenzyme Q) in bacteria and eukaryotic microorganisms, an important area in microbial biochemistry (Meganathan, 2001).

  • Intermediate in Pharmaceutical Synthesis : It was used in the synthesis of intermediates for drugs like amisulpride (Wang Yu, 2008).

  • Endocrine and Thyroid Function Studies : Its derivative, methylparaben, was studied for its effect on thyroid cells, demonstrating its impact on endocrine function (Rousset, 1981).

  • Environmental and Metabolic Research : The compound's involvement in anaerobic metabolism of phenolic compounds was investigated, contributing to environmental biochemistry (Biegert et al., 1993).

  • Skin Absorption and Hydrolysis Studies : It was part of a study on the dermal absorption and hydrolysis of parabens, relevant for dermatological pharmacology (Jewell et al., 2007).

Safety And Hazards

“Methyl 4-Amino-2-hydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOXBFUTRLDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194310
Record name Salicylic acid, amino-, methyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-Amino-2-hydroxybenzoate

CAS RN

4136-97-4
Record name Methyl 4-amino-2-hydroxybenzoate
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Record name Salicylic acid, amino-, methyl ester
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Record name Salicylic acid, amino-, methyl ester
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Record name Methyl p-aminosalicylate
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Record name Methyl 4-amino-2-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

A solution of 4-amino-2-hydroxybenzoic acid (1 g, 6.5 mmol) in MeOH (15 mL) and concentrated sulfonic acid (1 mL) was refluxed overnight. The reaction mixture was quenched with NaHCO3 aqueous solution (60 mL) and EtOAc (60 mL). The organic layer was separated, dried, evaporated to give 3-hydroxy-4-methoxycarbonylaniline.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Absolute methanol (100 mL) and fresh concentrated H2SO4 are carefully combined in a 250 mL round botton flask with continuous stirring (exothermic). 4-Aminosalicylic acid (10.0 grams, 65.4 mmol) is added to produce a dark solution, which is heated under reflux for 6 hours. The product is allowed to cool and then concentrated on a rotary evaporator to approximately half the original volume. At this point a solid precipitate appears. The concentrate is poured into 400 mL of water, and the resulting suspension titrated to approximately pH 3, by stepwise addition of 5N NaOH (to pH 6.5), followed by solid Na2CO3, with evolution of CO2 gas. The concentrate was chilled on ice, and the resulting precipitate collected by filtration. The tiltrate is washed with cold water, and then dried in vacuo over NaOH pellets, to afford 9.6 grams (88% yield) of methyl 4-aminosalicylate, a pale lavendar powder (m.p. 115°-117° C). The structure was confirmed by 1H NMP, spectrometry in d6 -acetone.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-amino salicylic acid (110.0 g; 718 mmol) in dry MeOH (3025 mL) was slowly added concentrated sulfuric acid (187 mL; 3.5 mmol) via pipette at room temperature under nitrogen atmosphere. The resulting solution was heated to reflux for 20 hours then allowed to cool to room temperature. The reaction was concentrated at reduced pressure to about ¼ the original volume, then neutralized by the careful addition of saturated aqueous sodium bicarbonate to pH 7–8. The resulting precipitate was collected on a Buchner funnel with suction, washed with water, and allowed to air dry. The resulting gray solid was dissolved in EtOAc (1.5 L) and treated with decolorizing charcoal. Filtration and recrystallization (EtOAc/hexanes or MeOH/water (1:3)) provided the ester as an off white crystal (94.5 g; 79%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
reactant
Reaction Step One
Name
Quantity
3025 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-Amino-2-hydroxybenzoate
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Methyl 4-Amino-2-hydroxybenzoate
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Methyl 4-Amino-2-hydroxybenzoate
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Methyl 4-Amino-2-hydroxybenzoate
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Methyl 4-Amino-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Amino-2-hydroxybenzoate

Citations

For This Compound
41
Citations
H Kargar, R Kia, MN Tahir - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The title compound was synthesized by adding 1 mmol of methyl 4-amino-2-hydroxybenzoate to a solution of hydrazine hydrate (80%) (1 mmol) in methanol (30 ml). The mixture was …
Number of citations: 2 scripts.iucr.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1951 - ACS Publications
As part of a continuing investigation of new local anesthetics in these laboratories we have prepared several series of compounds derived from the 4-amino-2-hydroxybenzoic acid …
Number of citations: 2 pubs.acs.org
S Badi, F Madi, L Nouar, abdelhak Gheid - Journal of Fluorescence, 2023 - Springer
… In this study, density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of methyl 4-aminobenzoate and methyl 4- amino-2-hydroxybenzoate and their inclusions …
Number of citations: 1 link.springer.com
J Yao, K Li, Y Song, Z He, Z Liu, L Zhao… - Future Medicinal …, 2019 - Future Science
… The precipitate was filtered, washed by water and dried to obtained product methyl 4-amino-2-hydroxybenzoate (9). White solid, yield 85.2%. mp: 120.3–120.5C (119C [16]). …
Number of citations: 1 www.future-science.com
F Li, G Wu, H Zheng, L Wang, Z Zhao - European Journal of Medicinal …, 2016 - Elsevier
A glycoside prodrug of 4-aminosalicylic acid (4-ASA) with d-glucose was synthesized for targeted drug delivery to inflammatory bowel. The in vitro assessment of 4-aminosalicylic acid-β-…
Number of citations: 9 www.sciencedirect.com
M Durcik, Z Toplak, N Zidar, J Ilaš, A Zega, D Kikelj… - ACS …, 2020 - ACS Publications
… To a solution of methyl 4-amino-2-hydroxybenzoate (9.57 g, 57.3 mmol), di-tert-butyl dicarbonate (13.8 g, 63.0 mmol) was added and the mixture was stirred at 70 C for 48 h. The solvent …
Number of citations: 11 pubs.acs.org
J Chen, W Lu, H Chen, X Bian, G Yang - … and Pharmaceutical Bulletin, 2019 - jstage.jst.go.jp
In this study, a series of salicylic acid derivatives were designed and synthesized as novel non-saccharide α-glucosidase inhibitors. Biological evaluation indicated that when compared …
Number of citations: 12 www.jstage.jst.go.jp
PV Hegde, MD Howe, MD Zimmerman… - European Journal of …, 2022 - Elsevier
Tuberculosis (TB) is one of the world's most deadly infectious diseases resulting in nearly 1.3 million deaths annually and infecting nearly one-quarter of the population. para-…
Number of citations: 4 www.sciencedirect.com
G COŞKUN, A Aklamuz, İ Ufuk… - Cumhuriyet Science …, 2022 - csj.cumhuriyet.edu.tr
Bacterial infection today occupies a tremendous place in world health. The infection diseases were kept under control after the development of penicillin and further studies were …
Number of citations: 2 csj.cumhuriyet.edu.tr
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
New or improved syntheses are described of some NN-bis-2-chloroethylanilines carrying both a free phenolic group and a methoxycarbonyl ring substituent.A study has been made of …
Number of citations: 5 pubs.rsc.org

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